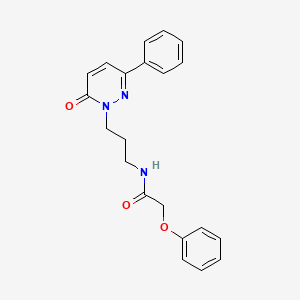

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-20(16-27-18-10-5-2-6-11-18)22-14-7-15-24-21(26)13-12-19(23-24)17-8-3-1-4-9-17/h1-6,8-13H,7,14-16H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILANIXUMWRDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide typically involves multiple steps:

-

Formation of the Pyridazinone Core: : The initial step involves the cyclization of a hydrazine derivative with a diketone to form the pyridazinone ring. For example, phenylhydrazine can react with acetylacetone under acidic conditions to yield 3-phenylpyridazin-6-one.

-

Alkylation: : The pyridazinone core is then alkylated with a suitable alkyl halide, such as 3-bromopropylamine, in the presence of a base like potassium carbonate to introduce the propylamine side chain.

-

Amidation: : The final step involves the reaction of the alkylated pyridazinone with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and phenoxyacetamide moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can target the ketone group in the pyridazinone ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the phenoxyacetamide group. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, derivatives of pyridazinone, including this compound, are being investigated for their potential therapeutic effects. They have shown promise in the treatment of conditions such as inflammation, cancer, and cardiovascular diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In the case of receptor interaction, it can modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Heterocyclic Cores: The target compound’s pyridazinone core differs from the guanidine () and pyridopyrimidine () scaffolds in adjacent evidence. Unlike the pyridopyrimidine in , which is fused and rigid, the pyridazinone’s planar structure may enhance π-π stacking but reduce conformational flexibility.

Substituent Effects: The phenoxyacetamide tail in the target compound contrasts with the methoxybenzyl and indenylamino groups in and , respectively. Phenoxyacetamides are often associated with enhanced solubility and metabolic stability compared to bulkier aromatic substituents. The propyl linker in the target compound may improve membrane permeability relative to the butyl chain in , though this is speculative without pharmacokinetic data.

Synthetic Complexity :

- The target compound’s synthesis likely involves sequential alkylation and amidation steps, similar to the methods in and . However, the absence of detailed protocols precludes direct comparison of yields or purity.

Research Findings and Limitations

No experimental data for the target compound are available in the provided evidence. By analogy:

- Pyridazinone derivatives are reported in literature as phosphodiesterase (PDE) inhibitors or anti-inflammatory agents, but structural variations (e.g., substituents, linkers) critically influence activity .

- The phenoxyacetamide group in the target compound may mimic ligands targeting G-protein-coupled receptors (GPCRs), as seen in analogs from .

Biological Activity

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 363.4 g/mol

- CAS Number : 1021120-37-5

Its structure features a pyridazine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological potential.

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide has been shown to exhibit several biological activities:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. In studies, it exhibited an IC value comparable to established COX inhibitors like celecoxib .

- Kinase Interaction : Preliminary data suggest that this compound may interact with specific kinases, potentially influencing signaling pathways involved in cell proliferation and survival.

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers, indicating possible applications in conditions characterized by oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyridazine derivatives, providing insights into the potential of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide:

- Study on COX Inhibition : A study reported that derivatives similar to this compound showed significant COX-2 inhibition with IC values ranging from 15.50 nM to 17.70 nM, highlighting the compound's potential as an anti-inflammatory agent .

| Compound | IC (nM) | % Inhibition |

|---|---|---|

| N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide | TBD | TBD |

| Celecoxib | 17.79 | 100% |

Structure-Activity Relationship (SAR)

The structure of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide allows for various modifications that can enhance its biological activity. Studies indicate that substituents on the phenoxyacetamide moiety can significantly affect potency and selectivity towards COX enzymes .

Toxicity and Safety Profile

Preliminary assessments suggest that this compound may have a favorable safety profile compared to traditional NSAIDs, as some derivatives have shown negligible ulcerogenic effects in animal models . Further toxicity studies are required to fully understand its safety profile.

Q & A

Q. What are the key synthetic routes and optimization strategies for N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide?

Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution reactions under alkaline conditions to introduce functional groups like pyridylmethoxy (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) .

- Reduction with iron powder under acidic conditions to generate intermediates like aniline derivatives .

- Condensation with cyanoacetic acid or phenoxyacetamide precursors using coupling agents (e.g., EDC/HOBt) .

Optimization factors : Temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) are critical for yield and purity .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR Spectroscopy | Confirm molecular structure and purity | H (400 MHz), C (100 MHz); DMSO-d6 as solvent |

| Mass Spectrometry | Determine molecular weight | ESI or HRMS; expected m/z ~425 (M+H)+ |

| HPLC | Assess purity | C18 column, acetonitrile/water gradient (95%+ purity target) |

| TLC | Monitor reaction progress | Silica gel plates, UV visualization |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazinone derivatives like this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) often arise from:

- Structural variations : Substitutions on the phenyl or pyridazine ring alter electronic properties and target binding .

- Assay conditions : Varying pH, cell lines, or incubation times impact results. For example, cytotoxicity thresholds differ between MTT (24 hrs) and clonogenic assays (7 days) .

Methodological approach :- Perform dose-response studies across multiple assays.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or bacterial topoisomerases .

- Validate with isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?

- Target identification : Use affinity chromatography with immobilized compound to pull down interacting proteins .

- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells to identify dysregulated pathways (e.g., NF-κB or MAPK) .

- Metabolic stability : Assess hepatic metabolism using human liver microsomes (HLM) and LC-MS to identify major metabolites .

Q. How can computational modeling improve the design of analogs with enhanced selectivity?

- QSAR studies : Correlate substituent electronegativity or steric bulk with activity (e.g., methoxy vs. nitro groups at the 3-phenyl position) .

- Molecular dynamics simulations : Analyze binding pocket flexibility in targets like kinases (e.g., 20 ns simulations in GROMACS) .

- ADMET prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~2.5 for optimal bioavailability) .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies, and how can reproducibility be ensured?

Reported yields range from 39% to 70% due to:

- Intermediate stability : Aniline derivatives prone to oxidation require inert atmospheres .

- Purification methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) .

Mitigation strategies :- Standardize reaction conditions (e.g., strict temperature control ±2°C).

- Use in-line FTIR to monitor reaction progression in real-time .

Comparative Analysis Table: Synthetic Routes

| Route | Starting Materials | Key Steps | Yield | Reference |

|---|---|---|---|---|

| A | 3-chloro-4-fluoronitrobenzene, 2-pyridinemethanol | Substitution → Reduction → Condensation | 65% | |

| B | 3-phenylpyridazinone, 3-aminopropyl bromide | Alkylation → Amide coupling | 55% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.